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Compound of Interest

Compound Name: Noribogaine hydrochloride

Cat. No.: B1362567

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of noribogaine, the
primary active metabolite of ibogaine, and its parent compound, ibogaine. The information
presented is supported by experimental data to facilitate further research and drug
development in the field of neuropsychopharmacology and addiction medicine.

Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has
garnered interest for its potential anti-addictive properties. Following administration, ibogaine is
metabolized in the liver to noribogaine (12-hydroxyibogamine). This metabolite has a longer
half-life than ibogaine and is believed to contribute significantly to its sustained therapeutic
effects.[1] Understanding the distinct and overlapping receptor binding profiles of these two
compounds is crucial for elucidating their mechanisms of action and for the development of
safer and more effective therapeutic agents.

Quantitative Receptor Binding Profiles

The following table summarizes the in vitro binding affinities (Ki or IC50 in uM) of noribogaine
and ibogaine for various neurotransmitter receptors and transporters. Lower values indicate
higher binding affinity.
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Receptor/Transport Noribogaine Ibogaine (Ki/lIC50 in
. ) References
er (Ki/IC50 in pM) pM)
Opioid Receptors
Kappa (k) 0.96 3.77 [2]
Mu (W) 2.66 11.04 [2]
Delta () 24.72 >100 [2]
Monoamine
Transporters
Serotonin (SERT) ~0.04-0.3 ~2.6-4.8 [3B11415][6]
) Equipotent with
Dopamine (DAT) ] 3.5 [718]
Ibogaine
Norepinephrine (NET) 15 [8]
lon Channels
Lower affinity than
NMDA Receptor ) 9]
Ibogaine
Other Receptors
Sigma-2 (02) No affinity Binds [10]
Muscarinic M1 Binds [8][11]
Muscarinic M2 Binds [8][11]
5-HT2 4.8 [3][8]
5-HT3 Binds [8][11]

Key Differences in Receptor Interactions

Noribogaine generally exhibits a higher affinity for opioid receptors, particularly the kappa and

mu subtypes, compared to ibogaine.[2] Notably, noribogaine is a potent serotonin reuptake

inhibitor, displaying significantly higher affinity for the serotonin transporter (SERT) than its

parent compound.[3][4] While both compounds interact with the dopamine transporter (DAT)
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with similar potency, ibogaine has a broader pharmacological profile, interacting with a wider
range of receptors including sigma-2, muscarinic, and various serotonin receptor subtypes, for
which noribogaine shows little to no affinity.[7][8][10][11]

A critical distinction lies in their functional activity at the kappa-opioid receptor. Noribogaine acts
as a G-protein biased agonist. It effectively activates the G-protein signaling pathway, which is
associated with therapeutic effects like analgesia and anti-addiction, while only weakly
engaging the B-arrestin pathway, which is often linked to adverse effects such as dysphoria.[12]
[13][14]

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays.
Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity of noribogaine and ibogaine to mu, kappa, and delta
opioid receptors.

Methodology:

o Tissue Preparation: Membranes from specific brain regions of rodents (e.g., cerebral cortex)
or cultured cells expressing the opioid receptor subtypes are prepared through
homogenization and centrifugation.

e Incubation: The prepared membranes are incubated with a specific radioligand (e.qg.,
[BHIDAMGO for mu, [3H]U-69593 for kappa, [BH]DPDPE for delta) and varying concentrations
of the unlabeled competitor drug (noribogaine or ibogaine).

» Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Detection: The radioactivity trapped on the filters is quantified using liquid scintillation
counting.
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o Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated
using the Cheng-Prusoff equation.

Radioligand Binding Assays for Monoamine
Transporters (SERT and DAT)

Objective: To determine the inhibitory potency of noribogaine and ibogaine on the serotonin
and dopamine transporters.

Methodology:

Preparation: Synaptosomes or membranes from appropriate brain regions (e.g., striatum for
DAT, frontal cortex for SERT) or cells expressing the transporters are used.

¢ Incubation: The preparation is incubated with a specific radioligand (e.qg., [¥H]paroxetine or
[*H]citalopram for SERT, [BH]WIN 35,428 for DAT) in the presence of various concentrations
of noribogaine or ibogaine.

o Separation and Detection: Similar to the opioid receptor assays, bound radioligand is
separated by filtration and quantified.

o Data Analysis: IC50 values are determined to assess the potency of the compounds in
inhibiting radioligand binding to the transporters.

Functional Assay: [**S]GTPyS Binding for Kappa-Opioid
Receptor Agonism

Objective: To assess the functional activity (G-protein activation) of noribogaine at the kappa-
opioid receptor.

Methodology:

 Membrane Preparation: Membranes from cells expressing the kappa-opioid receptor are
prepared.
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 Incubation: Membranes are incubated with GDP, varying concentrations of noribogaine, and
the non-hydrolyzable GTP analog, [3*>S]GTPyS.

e Separation and Detection: The amount of [33S]GTPyS bound to the G-proteins is measured

following filtration.

o Data Analysis: The concentration of noribogaine that produces 50% of the maximal
stimulation of [3*S]GTPyS binding (EC50) is determined to quantify its potency as a G-

protein agonist.
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Caption: General workflow for a competitive radioligand binding assay.
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Caption: Non-competitive inhibition of the Serotonin Transporter by Ibogaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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